molecular formula C21H23N5O3S B10913713 4-[5-(3-hydroxyphenyl)-1'-propyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide

4-[5-(3-hydroxyphenyl)-1'-propyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide

Cat. No.: B10913713
M. Wt: 425.5 g/mol
InChI Key: HHXIWGGPXXQSJN-UHFFFAOYSA-N
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Description

4-[5-(3-hydroxyphenyl)-1’-propyl-3,4-dihydro-1’H,2H-3,4’-bipyrazol-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by its unique structure, which includes a bipyrazole core linked to a benzenesulfonamide moiety The presence of a hydroxyphenyl group and a propyl chain further adds to its complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-hydroxyphenyl)-1’-propyl-3,4-dihydro-1’H,2H-3,4’-bipyrazol-2-yl]benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the bipyrazole core, followed by the introduction of the benzenesulfonamide moiety. The hydroxyphenyl group is then added through a substitution reaction, and the propyl chain is introduced via alkylation.

    Preparation of Bipyrazole Core: The bipyrazole core can be synthesized through the cyclization of appropriate hydrazine derivatives under acidic or basic conditions.

    Introduction of Benzenesulfonamide Moiety: The benzenesulfonamide group is introduced through a sulfonation reaction, typically using sulfonyl chlorides in the presence of a base.

    Substitution Reaction: The hydroxyphenyl group is added through a nucleophilic substitution reaction, often using phenol derivatives.

    Alkylation: The propyl chain is introduced via alkylation, using alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Cyclization: The bipyrazole core can undergo cyclization reactions to form various heterocyclic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

    Cyclization: Acidic or basic conditions are typically used to promote cyclization reactions.

Major Products

The major products formed from these reactions include quinones, amines, substituted sulfonamides, and various heterocyclic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[5-(3-hydroxyphenyl)-1’-propyl-3,4-dihydro-1’H,2H-3,4’-bipyrazol-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . The compound inhibits the enzyme’s activity, leading to a disruption in pH regulation within the tumor microenvironment, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[5-(3-hydroxyphenyl)-1’-propyl-3,4-dihydro-1’H,2H-3,4’-bipyrazol-2-yl]benzenesulfonamide stands out due to its unique bipyrazole core and the presence of both hydroxyphenyl and propyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H23N5O3S

Molecular Weight

425.5 g/mol

IUPAC Name

4-[5-(3-hydroxyphenyl)-3-(1-propylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C21H23N5O3S/c1-2-10-25-14-16(13-23-25)21-12-20(15-4-3-5-18(27)11-15)24-26(21)17-6-8-19(9-7-17)30(22,28)29/h3-9,11,13-14,21,27H,2,10,12H2,1H3,(H2,22,28,29)

InChI Key

HHXIWGGPXXQSJN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)C2CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC(=CC=C4)O

Origin of Product

United States

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